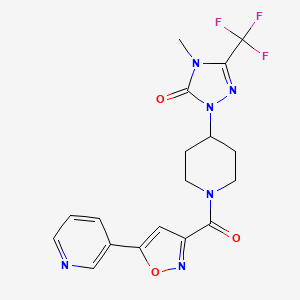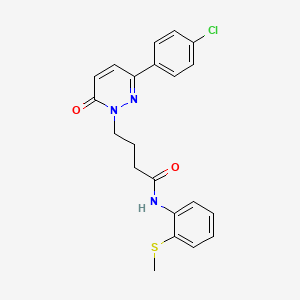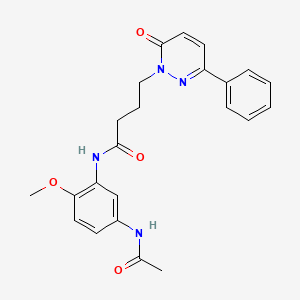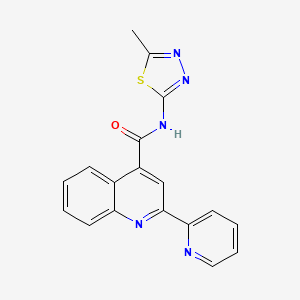![molecular formula C26H18F3N3O2S B2926445 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate CAS No. 318497-71-1](/img/structure/B2926445.png)
(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate is a chemical compound with the molecular formula C26H18F3N3O2S. It has a molecular weight of 493.500 Da . The compound is also known as 1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol .
Aplicaciones Científicas De Investigación
Aquatic Herbicide
Fluridone is widely used as a selective systemic aquatic herbicide. It’s particularly effective against broad-leaved, submerged aquatic macrophytes such as Eurasian watermilfoil and curly-leaf pondweed . It operates by being absorbed from the water by the shoots and roots of aquatic plants, disrupting their growth. This application is crucial for maintaining the biodiversity and navigability of water bodies.
Pharmaceutical Research
The trifluoromethyl group present in Fluridone is a common pharmacophore in many FDA-approved drugs . This group can enhance biological activity and increase chemical or metabolic stability, making it a valuable feature in drug design and development.
Anti-Inflammatory Potential
Fluridone’s mechanism of disrupting photosynthesis by inhibiting carotene formation has parallels in human physiology. Since humans also rely on an abscisic acid pathway for inflammation, Fluridone could be of interest in developing anti-inflammatory agents .
Biodegradation Studies
Understanding the biodegradation of Fluridone is important for assessing its environmental impact. It degrades in soil and upon exposure to sunlight, with the major degradation product being N-methyl formamide . These studies help in evaluating the persistence and toxicity of herbicides in the environment.
Agrochemical Applications
Compounds with the trifluoromethyl group, similar to Fluridone, are prominent in agrochemicals due to their potential to improve the properties of pesticides . This makes Fluridone and its derivatives valuable in the synthesis of new agrochemical products.
Antitumor and Antiviral Research
Pyrazole scaffolds, like the one present in Fluridone, have potential applications in medicinal chemistry as antitumor and antiviral drugs . The structural features of Fluridone can be utilized to synthesize new compounds with broad-spectrum antiviral activities using both in vitro and in silico approaches .
Safety and Hazards
The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 4-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2S/c1-32-24(35-21-9-5-8-20(14-21)26(27,28)29)22(23(31-32)18-6-3-2-4-7-18)16-34-25(33)19-12-10-17(15-30)11-13-19/h2-14H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWLTNPHKUKFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)SC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)
![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)
![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)
![3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2926367.png)

![2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2926369.png)



![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)
![1-(3,4-Dichlorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2926380.png)


